molecular formula C16H14O3 B043721 3-(3-(Benzyloxy)phenyl)acrylic acid CAS No. 122024-75-3

3-(3-(Benzyloxy)phenyl)acrylic acid

Cat. No. B043721
M. Wt: 254.28 g/mol
InChI Key: OFMOWGZEBJKDCT-MDZDMXLPSA-N
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Description

3-(3-(Benzyloxy)phenyl)acrylic acid is a compound of interest in the field of organic chemistry due to its potential applications in synthesizing pharmaceuticals and materials science. Its structure consists of a benzyloxy group attached to a phenyl group, which is further connected to an acrylic acid moiety. This structure makes it a versatile intermediate for various chemical reactions.

Synthesis Analysis

The synthesis of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid, such as 3-(4-hydroxyphenyl)acrylic acid, involves the Knoevenagel condensation of hydroxy benzaldehyde with malonic acid under optimized conditions using 1,4-dioxane as a solvent and pyridine and piperidine as catalysts. This method improves yield and is more environmentally friendly compared to traditional methods (J. Shan, 2008).

Molecular Structure Analysis

For compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid, structural elucidation is achieved using techniques like Fourier transform infrared spectroscopy, multinuclear NMR (1H, 13C NMR), and GC-MS, along with X-ray crystallography to study small intermolecular and intramolecular interactions (M. Hussain et al., 2010).

Chemical Reactions and Properties

The reactivity of related compounds under various conditions has been explored, such as the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air, producing derivatives in high yields. This indicates a potential pathway for functionalizing compounds similar to 3-(3-(Benzyloxy)phenyl)acrylic acid (M. Miura et al., 1998).

Physical Properties Analysis

The physical properties, such as crystalline structure, of compounds related to 3-(3-(Benzyloxy)phenyl)acrylic acid have been analyzed, revealing that these compounds can exhibit diverse crystalline forms depending on the synthesis conditions and the presence of substituents, which affects their physical stability and solubility (M. Akkurt et al., 2007).

Chemical Properties Analysis

The study of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids, which are structurally related to 3-(3-(Benzyloxy)phenyl)acrylic acid, showcases the design and synthesis of compounds with potential inhibitory activity against cyclooxygenases and lipoxygenases, highlighting the chemical reactivity and potential applications of such structures in developing therapeutic agents (Anne Moreau et al., 2006).

Scientific Research Applications

  • Versatile Building Blocks in Chemistry : Ethyl 3-bromodifluoromethyl-3-benzyloxy-acrylate, a compound related to 3-(3-(Benzyloxy)phenyl)acrylic acid, serves as a versatile gem-difluorination building block. It is useful for introducing difluoromethene subunits into new hydroxy esters, which have potential applications in various industries (Peng, Zhao, & Zhu, 2006).

  • Improved Synthesis Methods : Research on improved synthesis methods for related compounds, like 3-(4-hydroxyphenyl)acrylic acid, has resulted in more environmentally friendly processes with higher yields (Shan, 2008).

  • Liquid Crystalline Properties : Polymers containing substituted 2-phenyl-benzoxazole side-chain groups, synthesized from acrylic derivatives, exhibit liquid crystalline properties. This includes the creation of three smectic-type polymers (Centore et al., 1996).

  • Antimicrobial Drug Potential : Fluoro-substituted phenyl acrylic acids show promise as antimicrobial drugs. Their weaker interactions and geometric properties may enhance hydrolysis and lipophilicity, key factors in drug design (Hussain et al., 2010).

  • Nonlinear Optical Material : The 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid molecule, another derivative, demonstrates potential as a nonlinear optical material due to its dipole moment, average polarizability, and first-order molecular hyperpolarizability (Fonkem et al., 2019).

  • Functional Polymers : Acrylates and methacrylates of certain benzotriazole derivatives have potential as functional polymers. These materials can have significant applications in various fields, including materials science and engineering (Li et al., 1984).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning"1. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)1. Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)1.


properties

IUPAC Name

(E)-3-(3-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-11H,12H2,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMOWGZEBJKDCT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-(Benzyloxy)phenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Zhang, JF Li, GH Tian, RX Zhang, J Sun, J Suo… - Tetrahedron …, 2012 - Elsevier
A practical and enantioselective synthetic method for tapentadol has been described. Starting from inexpensive and readily available (E)-3-(3-(benzyloxy)phenyl)acrylic acid, tapentadol …
Number of citations: 20 www.sciencedirect.com
MV Kozlov, KA Konduktorov, AZ Malikova… - European Journal of …, 2019 - Elsevier
A set of ortho-, meta- and para-substituted cinnamic hydroxamic acids (CHAs) was synthesized. In each series of structural isomers, a phenyl substituent was linked to an aromatic ring …
Number of citations: 11 www.sciencedirect.com
CE Humphrey, M Furegati, K Laumen… - … Process Research & …, 2007 - ACS Publications
This paper demonstrates how l-m-tyrosine 1 can be synthesized on larger-scale via enzyme-catalyzed kinetic resolution of N-acyl m-tyrosine methyl ester 4. N-Acyl m-tyrosine methyl …
Number of citations: 32 pubs.acs.org
R Romagnoli, P Oliva, F Prencipe, S Manfredini… - European Journal of …, 2022 - Elsevier
A novel series of twenty-seven cinnamides constituted by cinnamic acid derivatives liked to 1-aryl piperazines were synthesized and evaluated for their potential inhibitory diphenolase …
Number of citations: 18 www.sciencedirect.com
I Fejős, Y He, G Völgyi, A Kazsoki, J Sun… - … of Pharmaceutical and …, 2014 - Elsevier
The complete physico-chemical characterization of the single enantiomer analgesic drug R,R-tapentadol was quantitated in terms of protonation macro- and microconstants and octanol…
Number of citations: 18 www.sciencedirect.com
D Bai, SH Huang, Z Lin, L Yang, J Dai… - Chinese Journal of …, 2013 - Wiley Online Library
A concise synthesis of racemic Tapentadol and its stereoisomers was presented. The key step was a TiCl 4 ·THF 2 ‐catalzyed aza‐Belluš‐Claisen rearrangement to create two vicinal …
Number of citations: 6 onlinelibrary.wiley.com
L Ding, ZH Li, XW Lu, Y Wu, Y Li - Synthesis, 2012 - thieme-connect.com
In an attempt to establish the absolute configuration of meliloester, a natural product isolated from Melilotus alba, the literature structure was synthesized in an enantiopure form. …
Number of citations: 5 www.thieme-connect.com

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